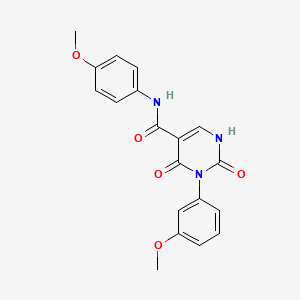

3-(3-methoxyphenyl)-N-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the tetrahydropyrimidine carboxamide family, characterized by a six-membered pyrimidine ring with two ketone groups (2,4-dioxo) and substituents at positions 3 and 5. The 3-(3-methoxyphenyl) and N-(4-methoxyphenyl) groups impart distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions. While direct data on this specific compound are sparse (), its structural analogs and derivatives have been extensively studied for applications in medicinal chemistry, including antiviral and enzyme inhibition activities .

Properties

IUPAC Name |

3-(3-methoxyphenyl)-N-(4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5/c1-26-14-8-6-12(7-9-14)21-17(23)16-11-20-19(25)22(18(16)24)13-4-3-5-15(10-13)27-2/h3-11H,1-2H3,(H,20,25)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFVGMQASPMCPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-methoxyphenyl)-N-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a derivative of tetrahydropyrimidine, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antitumor, and anti-inflammatory properties based on various studies.

- Molecular Formula : C₁₅H₁₅N₃O₆

- Molecular Weight : 333.30 g/mol

- CAS Number : 303997-29-7

Biological Activity Overview

The biological activities of compounds containing the pyrimidine nucleus are well-documented. Pyrimidine derivatives have been reported to exhibit a range of pharmacological effects including:

- Antimicrobial Activity : Effective against various bacteria and fungi.

- Antitumor Activity : Inhibitory effects on cancer cell lines.

- Anti-inflammatory Effects : Potential in reducing inflammation.

Antimicrobial Activity

Research indicates that compounds similar to This compound show significant antimicrobial properties. For instance:

- A study demonstrated that pyrimidine derivatives exhibited activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 1 | S. aureus | 66 |

| 2 | E. coli | 50 |

| 3 | C. albicans | 25 |

Antitumor Activity

The antitumor properties of pyrimidine derivatives have been explored in various studies. The compound was evaluated for cytotoxicity against several cancer cell lines:

- In vitro studies revealed that derivatives containing the pyrimidine structure inhibited the growth of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 17 |

| HeLa | 9 |

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has also been documented. Compounds with specific substitutions have shown promise in reducing inflammatory markers in vitro.

Case Studies

- Study on Antimicrobial Efficacy : A series of pyrimidine derivatives were synthesized and screened for antimicrobial activity against S. aureus, E. coli, and C. albicans. The results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts .

- Antitumor Evaluation : In a study evaluating the cytotoxic effects of various pyrimidine derivatives against cancer cell lines, the compound demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is influenced by their structural characteristics. Substituents such as methoxy groups at specific positions enhance their antimicrobial and antitumor activities. The presence of hydrophobic substituents has been correlated with increased activity against Gram-positive bacteria .

Comparison with Similar Compounds

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis involves a multi-step approach:

- Condensation : Reacting 3-methoxyphenyl and 4-methoxyphenyl precursors with pyrimidine intermediates under basic conditions (e.g., NaH in DMF).

- Cyclization : Acid- or base-catalyzed cyclization at 60–80°C for 24–48 hours to form the tetrahydropyrimidine core.

- Purification : Column chromatography or recrystallization to isolate the product. Solvents like dichloromethane or DMF are critical for solubility, and temperature control minimizes side reactions .

Q. Which spectroscopic techniques are essential for structural confirmation?

- 1H/13C NMR : To confirm substituent positions and aromatic proton environments.

- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF).

- IR Spectroscopy : To identify carbonyl (C=O) and amide (N-H) functional groups.

- HPLC-UV : To assess purity (>95% recommended for biological assays) .

Q. How does the solubility profile impact experimental design?

The compound’s low aqueous solubility (common in dihydropyrimidines) necessitates the use of polar aprotic solvents (e.g., DMSO) for stock solutions. For in vitro assays, dilute in buffer containing ≤1% DMSO to avoid cytotoxicity. Pre-solubility testing via dynamic light scattering (DLS) is advised .

Q. What are the stability considerations under varying pH and temperature?

- pH Stability : Test degradation kinetics in buffers (pH 2–10) using HPLC. Amide bonds may hydrolyze under strongly acidic/basic conditions.

- Thermal Stability : Store at –20°C in anhydrous conditions to prevent oxidation of methoxy groups. Conduct accelerated stability studies (40°C/75% RH) for long-term storage guidelines .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing by-products?

- Design of Experiments (DoE) : Vary solvent polarity (e.g., DMF vs. THF), temperature (40–100°C), and catalyst loading (e.g., p-TsOH).

- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion.

- By-product Analysis : Characterize impurities via LC-MS and adjust stoichiometry of methoxyphenyl precursors .

Q. What strategies resolve contradictions in bioactivity data across in vitro models?

- Assay Standardization : Use serum-free media and fixed incubation times (e.g., 48 hours) to reduce variability.

- Orthogonal Validation : Confirm activity with surface plasmon resonance (SPR) for binding affinity or microscale thermophoresis (MST) for ligand-target interactions.

- Dose-Response Profiling : Test across cancer (e.g., HeLa) and parasitic (e.g., Leishmania) models to identify context-specific mechanisms .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Analog Synthesis : Modify methoxy positions (e.g., 2- vs. 4-methoxyphenyl) or replace the carboxamide with sulfonamide.

- Biological Testing : Compare IC50 values in enzyme inhibition assays (e.g., topoisomerase II) and cellular viability assays.

- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding pocket interactions .

Q. What analytical methods quantify trace impurities in bulk synthesis?

- LC-MS/MS : Detect and quantify by-products at ppm levels.

- NMR Relaxometry : Identify low-abundance impurities via 1D selective TOCSY.

- Elemental Analysis : Confirm stoichiometric ratios of C, H, N to validate batch consistency .

Q. How to evaluate the compound’s potential as a kinase inhibitor?

- Kinase Panel Screening : Use a broad-spectrum kinase assay (e.g., Eurofins KinaseProfiler) at 10 µM.

- Mechanistic Studies : Perform ATP-competitive assays with varying ATP concentrations.

- Crystallography : Co-crystallize with target kinases (e.g., EGFR) to resolve binding modes .

Q. What in silico tools predict metabolic pathways and toxicity?

- ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability, CYP450 inhibition, and hepatotoxicity.

- Metabolite Identification : Simulate Phase I/II metabolism (CYP3A4, UGT1A1) with Schrödinger’s MetaSite.

- Toxicity Profiling : Cross-reference with Tox21 database for potential off-target effects .

Methodological Considerations Table

| Aspect | Recommended Techniques | Key Parameters | References |

|---|---|---|---|

| Synthesis Optimization | DoE, FTIR monitoring | Solvent polarity, catalyst loading | |

| Bioactivity Validation | SPR, MST, dose-response curves | Binding affinity (KD), IC50 values | |

| Impurity Analysis | LC-MS/MS, 1D TOCSY | Limit of detection (LOD: 0.1%) | |

| Computational Modeling | AutoDock Vina, MetaSite | Binding energy (ΔG), metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.